molecular formula C16H19N3O3S B11147997 Ethyl 4-({[2-(isopropylamino)-1,3-thiazol-4-yl]carbonyl}amino)benzoate

Ethyl 4-({[2-(isopropylamino)-1,3-thiazol-4-yl]carbonyl}amino)benzoate

Cat. No.: B11147997
M. Wt: 333.4 g/mol
InChI Key: UIBSHLQEEYJUNM-UHFFFAOYSA-N
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Description

Ethyl 4-({[2-(isopropylamino)-1,3-thiazol-4-yl]carbonyl}amino)benzoate is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-({[2-(isopropylamino)-1,3-thiazol-4-yl]carbonyl}amino)benzoate typically involves the reaction of 2-(isopropylamino)-1,3-thiazole-4-carboxylic acid with ethyl 4-aminobenzoate. The reaction is carried out under specific conditions to ensure the formation of the desired product. Common reagents used in this synthesis include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine) .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing the production time and cost. The reaction conditions are optimized to achieve maximum efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({[2-(isopropylamino)-1,3-thiazol-4-yl]carbonyl}amino)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 4-({[2-(isopropylamino)-1,3-thiazol-4-yl]carbonyl}amino)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-({[2-(isopropylamino)-1,3-thiazol-4-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to the disruption of essential biological processes, resulting in antibacterial, antifungal, or anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-((2-((2-chloro-4-(3,4,5-trimethoxyphenyl)azetidin-1-yl)amino)thiazol-4-yl)amino)benzoate
  • N2-[2-chloro-4(3,4,5-trimethoxy phenyl) azetidin-1-yl)]-N4-(substituted aryl)-1,3-thioazol-2,4-diamine

Uniqueness

Ethyl 4-({[2-(isopropylamino)-1,3-thiazol-4-yl]carbonyl}amino)benzoate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities. The presence of the isopropylamino group enhances its interaction with molecular targets, making it a potent compound for various applications .

Properties

Molecular Formula

C16H19N3O3S

Molecular Weight

333.4 g/mol

IUPAC Name

ethyl 4-[[2-(propan-2-ylamino)-1,3-thiazole-4-carbonyl]amino]benzoate

InChI

InChI=1S/C16H19N3O3S/c1-4-22-15(21)11-5-7-12(8-6-11)18-14(20)13-9-23-16(19-13)17-10(2)3/h5-10H,4H2,1-3H3,(H,17,19)(H,18,20)

InChI Key

UIBSHLQEEYJUNM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CSC(=N2)NC(C)C

Origin of Product

United States

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